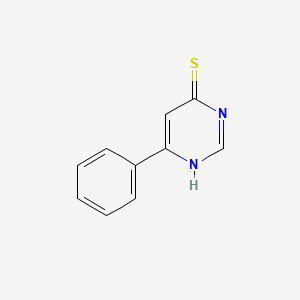

6-Phenylpyrimidine-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLYFJBPBALION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenylpyrimidine 4 Thiol and Its Derivatives

Established Synthetic Pathways to Pyrimidine-4-thiols

Traditional methods for synthesizing pyrimidine-4-thiols often involve the cyclization of acyclic precursors. These methods are well-established and provide reliable routes to a variety of substituted pyrimidine-4-thiols.

Condensation Reactions Involving Thio-substituted Pyrimidines and Carbonyl Compounds

Condensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives. These reactions typically involve the formation of the pyrimidine ring from three-carbon synthons and a thio-group donor. While direct condensation to form 6-phenylpyrimidine-4-thiol is a specific example, the broader class of reactions often involves the cyclocondensation of a compound containing a urea (B33335) or thiourea (B124793) moiety with a 1,3-dicarbonyl compound or its equivalent.

For instance, the reaction of a β-ketoester with formamide (B127407) in the presence of ammonium (B1175870) acetate (B1210297) has been used to produce 6-arylpyrimidin-4-ols. scispace.comresearchgate.net A similar strategy employing a thio-analog could potentially yield the corresponding pyrimidine-4-thiol.

Synthesis from Specific Precursors (e.g., Chalcones, Thioamide/Thiourea Derivatives)

A widely used and versatile method for the synthesis of 4,6-diarylpyrimidine-2-thiols involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea in the presence of a base. tubitak.gov.trajrconline.orgderpharmachemica.comresearchgate.net This reaction proceeds via a Michael addition of thiourea to the α,β-unsaturated ketone system of the chalcone (B49325), followed by an intramolecular condensation and dehydration to form the pyrimidine ring.

The general reaction scheme involves reacting a substituted chalcone with thiourea in an alcoholic solvent, often with potassium hydroxide (B78521) as the base, under reflux conditions. derpharmachemica.comnih.gov This method has been successfully employed to synthesize a variety of pyrimidine-2-thiol (B7767146) derivatives with different substituents on the phenyl rings. tubitak.gov.trderpharmachemica.com For example, 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol has been synthesized from the corresponding chalcone and thiourea. biust.ac.bw Similarly, the reaction of 3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-one with thiourea yields 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-thiol. derpharmachemica.com

Another approach starts with the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium to produce 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. nih.gov This intermediate can then be further modified to obtain various pyrimidine derivatives.

Green Chemistry Approaches in Pyrimidine-Thiol Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic catalysts, alternative solvents, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of pyrimidine-thiols. researchgate.nettandfonline.com

Application of Magnetically Separable Nanocatalysts (e.g., MgFe2O4)

Magnetically separable nanocatalysts have emerged as a promising class of catalysts for organic synthesis due to their high catalytic activity, large surface area, and ease of separation and recyclability. rsc.orgresearchgate.netresearchgate.net Magnesium ferrite (B1171679) (MgFe2O4) nanoparticles, in particular, have been effectively used as a non-toxic, inexpensive, and reusable catalyst for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. imist.maderpharmachemica.comimist.ma

The synthesis of novel bis-pyrimidines has been achieved by reacting a bis-chalcone with binucleophiles like urea or thiourea using MgFe2O4 as a heterogeneous catalyst in refluxing ethanol (B145695). imist.maimist.ma This method offers good yields and significantly reduced reaction times. imist.maimist.ma The catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in its catalytic activity. researchgate.net

Other magnetically recoverable nanocatalysts, such as those based on iron oxides, have also been employed in the synthesis of pyridopyrimidine scaffolds. rsc.org For instance, Fe3O4 magnetic nanoparticles have been utilized for the synthesis of pyridopyrimidine derivatives in high yields. rsc.org

Development of Milder Reaction Conditions and Reduced Reaction Times

The application of green chemistry principles also focuses on developing reactions that proceed under milder conditions and with shorter reaction times. The use of nanocatalysts often contributes to achieving these goals. rsc.orgresearchgate.netnih.gov For example, the MgFe2O4-catalyzed synthesis of bis-pyrimidines proceeds in good yields with very short reaction times. derpharmachemica.com

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of pyrimidine derivatives. tubitak.gov.tr The solid-phase microwave method for reacting chalcones with urea or thiourea has been shown to be an effective way to produce 4,6-diarylpyrimidin-2(1H)-ol and -thiol derivatives. tubitak.gov.tr This method often leads to higher yields and shorter reaction times compared to conventional heating methods.

Furthermore, the development of one-pot, multi-component reactions, often catalyzed by nanocatalysts, contributes to milder reaction conditions by eliminating the need for isolating intermediates and reducing the number of reaction steps. samipubco.comrsc.org

Targeted Synthesis of Functionalized Phenylpyrimidine-Thiol Derivatives

The functionalization of the this compound scaffold is a key area of research, enabling the creation of a diverse library of derivatives with tailored properties. Synthetic strategies are focused on the selective introduction of various substituents at different positions of the pyrimidine and phenyl rings, as well as the preparation of larger, more complex structures such as bis-pyrimidine molecules. Methodologies are also being developed to improve the efficiency and scalability of these syntheses.

Synthesis of Bis-Phenylpyrimidine-Thiols

The synthesis of molecules containing two phenylpyrimidine units, known as bis-phenylpyrimidines, involves creating a linkage between two pyrimidine rings. A notable approach utilizes a bifunctional chalcone and a binucleophile like thiourea, facilitated by a reusable, magnetically separable MgFe2O4 nanocatalyst. imist.ma This method provides an environmentally friendly route to novel bis-pyrimidine derivatives.

One specific example is the synthesis of 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol). This reaction involves treating a bis-chalcone with thiourea in refluxing ethanol with MgFe2O4 as a catalyst. This process is efficient, with high yields (85-90%) and reduced reaction times, offering a green and industrially viable synthetic method. imist.ma Another strategy involves the multicomponent one-pot aza-Diels–Alder reactions to produce bis-pyrimidopyrimidines. rsc.org

Diselenide bridges have also been used to create dimeric structures. For instance, a dinuclear ligand based on terpyridine featuring a diselenide unit has been synthesized in a two-step procedure. This involved first inserting a diselenide moiety onto a carboxylic acid, followed by a Steglich esterification. mdpi.com

Table 1: Synthesis of Bis-Phenylpyrimidine Derivatives

| Compound Name | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol) | Bis-chalcone, Thiourea | MgFe2O4 nanocatalyst | Refluxing ethanol | 85-90% | imist.ma |

Introduction of Diverse Substituents

The chemical reactivity of the this compound core allows for the introduction of a wide array of functional groups, significantly altering the molecule's characteristics.

Halogens: Halogen atoms can be introduced onto the pyrimidine ring, often by first synthesizing a hydroxy-pyrimidine intermediate. For example, refluxing a 6-oxo-4-phenyl-dihydropyrimidine-carbonitrile derivative with phosphorus oxychloride (POCl3) can yield the corresponding 4-chloro derivative. nih.govnih.gov This chloro-group is a versatile handle for further nucleophilic substitution reactions. researchgate.netekb.eg For instance, 4-chloro-2-{[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile was synthesized by treating the corresponding 4-hydroxy derivative with POCl3 at 70°C. nih.gov

Alkyl and Aryl Groups: Alkylation commonly occurs at the sulfur atom. The thiol can be converted to a thioether by reacting it with alkylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. nih.gov The reaction of 7-thio-dihydropyrimidinedione with various alkyl halides in the presence of potassium carbonate in DMF is a general method for introducing different alkyl groups at the sulfur atom. nih.gov

Aryl groups can be introduced via cross-coupling reactions. The Suzuki cross-coupling reaction, for example, is used to synthesize polysubstituted pyrimidines from the corresponding 2-amino-4,6-dichloropyrimidines. rsc.org

Nitrogen-Containing Groups: A variety of nitrogen-containing functional groups can be incorporated.

Amino Groups: Guanidine (B92328) hydrochloride or carbonate can be reacted with chalcones in dimethylformamide (DMF) to produce 2-aminopyrimidine (B69317) derivatives. core.ac.ukajol.inforesearchgate.net The reaction of substituted chalcones with guanidine hydrochloride at 50-60°C yields the corresponding 4,6-di-phenyl-pyrimidin-2-amines. core.ac.uk

Hydrazinyl Groups: Hydrazinyl derivatives can be synthesized by refluxing a chloro-pyrimidine with hydrazine (B178648) hydrate (B1144303) in ethanol. ekb.egnih.gov For example, 4-hydrazinyl-2-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-6-phenylpyrimidine-5-carbonitrile was prepared by stirring the 4-chloro analogue with hydrazine hydrate in ethanol. ekb.eg

Other Nitrogen Heterocycles: The versatile chloro-pyrimidine intermediates can react with various nitrogen-containing nucleophiles. For example, reacting 4-chloro-2-{[(6-methyl-2-oxo-2H-chromen-4-yl) methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile with morpholine (B109124) in the presence of potassium carbonate yields the corresponding 4-morpholino derivative. nih.gov

Table 2: Examples of Functionalized this compound Derivatives

| Substituent Type | Example Compound | Synthetic Method | Reagents | Reference |

|---|---|---|---|---|

| Halogen | 4-Chloro-2-{[...]-6-phenylpyrimidine-5-carbonitrile | Chlorination of hydroxy-pyrimidine | Phosphorus oxychloride (POCl3) | nih.govnih.gov |

| Alkyl | 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | S-Alkylation | Methyl iodide, Alcoholic KOH | nih.gov |

| Aryl | Polysubstituted pyrimidines | Suzuki cross-coupling | Dichloropyrimidine, Arylboronic acid | rsc.org |

| Amino | 4,6-Diphenylpyrimidin-2-ylamine | Cyclocondensation | Chalcone, Guanidine carbonate, DMF | ajol.info |

| Hydrazinyl | 4-Hydrazinyl-2-{[...]-6-phenylpyrimidine-5-carbonitrile | Nucleophilic substitution | 4-Chloropyrimidine, Hydrazine hydrate | ekb.eg |

| Morpholino | 4-Morpholino-2-{[...]-6-phenylpyrimidine-5-carbonitrile | Nucleophilic substitution | 4-Chloropyrimidine, Morpholine, K2CO3 | nih.gov |

Scale-up Preparation and Efficiency Enhancements

Improving the efficiency and scalability of synthetic routes is crucial for practical applications. Research has focused on developing one-pot procedures, utilizing advanced catalysts, and employing energy-efficient techniques.

One-pot syntheses, such as the Biginelli reaction, provide a straightforward and efficient method for producing pyrimidine derivatives from aromatic aldehydes, a compound with an active methylene (B1212753) group, and thiourea. mdpi.com A multicomponent reaction involving an aromatic aldehyde, malononitrile, and thiourea, often catalyzed by a base like sodium ethoxide or piperidine, is a common and high-yielding route to 4-aryl-2-thioxo-tetrahydropyrimidine-5-carbonitriles. ekb.egmdpi.com

The use of novel catalysts has also enhanced efficiency. For instance, a magnetically separable MgFe2O4 nanocatalyst has been employed for the green synthesis of bis-pyrimidines, allowing for easy catalyst recovery and reuse. imist.ma

Furthermore, modern energy sources are being used to accelerate reactions and improve yields. Microwave and ultrasound irradiation have been successfully applied to the synthesis of fused pyrimidine derivatives, significantly reducing reaction times from hours to minutes and increasing yields. nih.gov For example, the cyclization of 2-amino-chromene-3-carbonitrile with thiourea under microwave irradiation yielded the desired pyrimidine derivative in 90% yield within 45 minutes. nih.gov These sustainable and efficient protocols are vital for the large-scale production of functionalized phenylpyrimidine-thiol derivatives.

Chemical Reactivity and Derivatization Studies of 6 Phenylpyrimidine 4 Thiol

Reactivity at the Thiol Moiety (-SH)

The thiol group is a potent nucleophile, making it the primary site for many chemical modifications of the parent molecule.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol group in 6-phenylpyrimidine-4-thiol readily undergoes S-alkylation and S-acylation reactions. These reactions involve the nucleophilic attack of the thiolate anion on an electrophilic carbon atom of an alkylating or acylating agent.

S-Alkylation: This process typically occurs under basic conditions, which facilitate the deprotonation of the thiol to the more nucleophilic thiolate. The resulting thioether derivatives are important intermediates in the synthesis of various biologically active compounds. For instance, alkylation with methyl iodide in the presence of a base like potassium hydroxide (B78521) yields 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile from its corresponding thiol precursor. nih.gov The sulfur atom in the resulting thioether group remains a nucleophilic site, allowing for further alkylation or arylation.

S-Acylation: Similarly, acylation reactions with agents like acid chlorides or anhydrides lead to the formation of thioesters. These reactions are also typically carried out in the presence of a base to enhance the nucleophilicity of the sulfur atom.

| Reactant | Reagent | Product Type | Reference |

| This compound derivative | Methyl Iodide / Base | S-methylated pyrimidine (B1678525) (Thioether) | nih.gov |

| This compound | Generic Alkyl Halide / Base | S-alkylated pyrimidine (Thioether) | |

| This compound | Generic Acyl Halide / Base | S-acylated pyrimidine (Thioester) | chemrxiv.org |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial reaction for thiols, involving the reaction of a thiolate anion with a disulfide bond. mdpi.com This process is reversible and plays a significant role in biological systems, particularly in protein folding and redox regulation. nih.govnih.gov The reaction proceeds via a nucleophilic substitution pathway where the thiolate attacks one of the sulfur atoms of the disulfide bridge. mdpi.comnih.gov

This compound can participate in such exchanges. It can react with a disulfide to form a new, unsymmetrical disulfide and a different thiol. Conversely, it can be oxidized, particularly in the presence of mild oxidizing agents, to form a symmetrical disulfide, bis(6-phenylpyrimidin-4-yl) disulfide. The formation of stable cyclic disulfides is an important factor in driving these reactions to completion. nih.gov These reactions are often described as reductions or oxidations, though mechanistically they are exchange reactions. mdpi.com

Formation of Sulfur-Containing Pyrimidine Derivatives (e.g., Dipyrimidinyl Sulfides)

The reactivity of the thiol group can be harnessed to synthesize larger molecules containing sulfur bridges. For example, the reaction of 4-methyl-6-phenylpyrimidine-2-thiol (B182950) in the presence of copper bronze in boiling cymene has been shown to yield the corresponding dipyrimidinyl sulfide (B99878). researchgate.netresearchgate.net This type of reaction involves the coupling of two pyrimidine-thiol molecules, resulting in a sulfide linkage that connects the two heterocyclic rings. Such derivatives are explored in coordination chemistry and materials science. researchgate.net

Biological Conjugation with Thiol-Containing Biomolecules (e.g., Glutathione (B108866), Cysteine)

In biological contexts, xenobiotic compounds containing reactive groups can undergo conjugation with endogenous thiols like glutathione (GSH) and cysteine. mdpi.com This is a major detoxification pathway, often catalyzed by enzymes such as glutathione S-transferases (GSTs). mdpi.comnih.gov The nucleophilic thiol group of GSH attacks electrophilic sites on foreign compounds. mdpi.com

While direct studies on this compound are limited, related structures like fenclorim (4,6-dichloro-2-phenylpyrimidine) are known to be glutathionylated by GSTs. nih.gov The resulting glutathione conjugate is then further metabolized to a cysteine conjugate. nih.gov Compounds with thiol groups can also react with biomolecules through thiol-disulfide exchange. nih.gov For instance, an aspirin-cysteine conjugate was designed with a thioester linkage that can be cleaved by reducing agents like glutathione, demonstrating the potential for thiol-sensitive drug delivery. chemrxiv.org The conjugation of bioactive molecules with glutathione or other sulfhydryl antioxidants like N-acetyl cysteine can sometimes attenuate their biological activities. nih.gov

Reactivity of the Pyrimidine Ring System

The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes positions 2, 4, and 6 susceptible to nucleophilic attack. semanticscholar.org

Nucleophilic Aromatic Substitution at the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. This typically requires a good leaving group, such as a halogen, at one of the electron-deficient positions (2, 4, or 6). For example, in precursors like 4-chloro-5-nitro-6-phenylpyrimidine, the 4-chloro group is readily displaced by various nucleophiles. Similarly, starting from 2,4-dichloropyrimidine, nucleophiles such as thiols can be introduced onto the ring.

In the context of this compound itself, the thiol group is not a typical leaving group for SNAr. However, its precursor, often a 4-chloropyrimidine, undergoes this reaction to introduce the thiol moiety in the first place. Studies on related heterocyclic systems like perfluoropyrimidine show that nucleophilic substitution occurs preferentially at the 4-position, which is para to one of the nitrogen atoms. mdpi.com The reactivity of the pyrimidine core allows for the synthesis of a wide range of derivatives by introducing various functional groups through the displacement of leaving groups. mdpi.com

| Precursor | Nucleophile | Product | Reference |

| 4-Chloro-5-nitro-6-phenylpyrimidine | Various Nucleophiles | 4-Substituted-5-nitro-6-phenylpyrimidine | |

| 2,4-Dichloropyrimidine | Thiols | 2-Chloro-4-thiopyrimidine | |

| Perfluoropyrimidine | Phenoxide | 4-Phenoxy-perfluoropyrimidine | mdpi.com |

Electrophilic Substitution on Peripheral Aromatic Rings

The reactivity of the peripheral phenyl ring in this compound towards electrophilic aromatic substitution is influenced by the electronic properties of the pyrimidine and thiol moieties. In general, electrophilic substitution reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. msu.edu The conditions for these reactions, such as the choice of catalyst and reagents, are crucial for generating the strong electrophilic species required to react with the aromatic ring. msu.edu

For benzene (B151609) and its derivatives, common electrophilic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of substituents on the benzene ring can significantly affect the rate and regioselectivity of these reactions. msu.eduuomustansiriyah.edu.iq For instance, electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. msu.eduuomustansiriyah.edu.iq In the context of this compound, the pyrimidine ring generally acts as an electron-withdrawing group, which would deactivate the attached phenyl ring towards electrophilic substitution.

The position of substitution on the phenyl ring is directed by the existing groups. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of heterocyclic chemistry suggest that the substitution pattern would be complex, influenced by the interplay of electronic effects from both the pyrimidine ring and the thiol group. youtube.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H functionalization, Suzuki coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov These methods have transformed the synthesis of complex organic molecules, including derivatives of this compound. umich.edu

C-H Functionalization:

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of starting materials. umich.edu In this approach, a C-H bond is directly converted into a new bond, often catalyzed by a transition metal like palladium. umich.eduu-tokyo.ac.jp The Sanford group has contributed significantly to the development of new transition metal-catalyzed C-H functionalization methods. umich.edu These reactions can be directed by a functional group on the substrate, which chelates to the metal catalyst and positions it for selective C-H activation at a specific site. hbni.ac.in For a molecule like this compound, the nitrogen atoms in the pyrimidine ring or the sulfur atom of the thiol could potentially act as directing groups, guiding the functionalization to specific positions on the phenyl or pyrimidine rings. Research has shown that pyrimidine and pyridine (B92270) moieties can direct the trifluoromethylthiolation of 2-phenylpyridine (B120327) derivatives. beilstein-journals.org

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species with an organohalide to form a carbon-carbon bond. wikipedia.org This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgpreprints.org

In the context of pyrimidine derivatives, Suzuki coupling has been employed to synthesize a variety of substituted pyrimidines. For instance, 2,4-dichloropyrimidines can be selectively coupled with aryl and heteroaryl boronic acids at the C4-position. mdpi.com Similarly, 4,6-dichloropyrimidine (B16783) can be used to synthesize 4-arylpyrimidines through a Suzuki-Miyaura reaction followed by hydrodechlorination. researchgate.net While direct Suzuki coupling of this compound itself isn't detailed, its halogenated precursors could undergo such reactions to introduce further aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is critical for the success of these couplings. organic-chemistry.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | C4-phenylated pyrimidine | mdpi.com |

| 4,6-Dichloropyrimidine | Aryl/heteroarylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ | 4,6-Disubstituted pyrimidines | researchgate.net |

| 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Mixture of 2- and 4-phenyl isomers | mdpi.com |

| 2-Phenylpyridine | AgSCF₃ / Selectfluor® | Palladium catalyst | Trifluoromethylthiolated product | beilstein-journals.org |

Derivatization Strategies for Structure-Property Modulation

Synthesis of Thiocyanate (B1210189) Derivatives

The thiol group of this compound can be converted to a thiocyanate derivative. This transformation is a common strategy in organic synthesis. For example, the nucleophilic substitution of a tosylate with a thiocyanate, followed by reduction, can introduce a thiol group. torvergata.it Conversely, a thiol can be converted to a thiocyanate.

The conversion of organic thiocyanates to thiols is a known chemical reduction process. google.com This suggests the reverse reaction, the formation of a thiocyanate from a thiol, is a feasible derivatization pathway. While specific methods for the thiocyanation of this compound are not provided, general methods for the synthesis of thiocyanates from thiols could be applicable.

Transformation to Azidoalkylthio-Functionalized Heterocycles

The thiol moiety of this compound offers a handle for introducing various functional groups, including azidoalkylthio chains. A strategy for olefinic C-H azidoalkylthiolation has been developed, which proceeds through an interrupted Pummerer/nucleophilic azidoalkylation cascade of vinylsulfonium salts with sodium azide (B81097). This methodology allows for the synthesis of azidoalkylthiolated alkenes and can be applied to create azidoalkylthio-functionalized N-heterocyclic compounds.

This transformation is significant as the azide group is a versatile functional group that can participate in various subsequent reactions, such as [3+2] cycloadditions to form triazoles or Staudinger-type transformations to yield amines, imines, and amides. The introduction of an azidoalkylthio side chain to the 6-phenylpyrimidine scaffold could therefore open up avenues for further structural diversification and modulation of its properties.

Coordination Chemistry of Phenylpyrimidine Thiol Ligands

Design and Synthesis of Metal-Pyrimidine-Thiol Complexes

The design of metal complexes with phenylpyrimidine-thiol ligands is centered on the versatile coordination behavior of these molecules. The presence of both a soft thiol/thiolate sulfur atom and harder nitrogen atoms within the pyrimidine (B1678525) ring allows for multiple modes of binding to a metal center. This versatility enables the construction of a wide array of coordination architectures, from simple mononuclear species to complex multinuclear clusters and coordination polymers.

Chelation Modes Involving Thiol and Nitrogen Donor Atoms

The 6-phenylpyrimidine-4-thiol ligand can exist in tautomeric forms, the thione and the thiol form. Upon deprotonation, the resulting thiolate can coordinate to a metal center. The pyrimidine ring offers additional coordination sites through its nitrogen atoms. The specific chelation and bridging modes are influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of ancillary ligands.

Based on studies of related phenylpyrimidine-thiol ligands, several coordination modes can be anticipated for this compound. For instance, in copper(I) complexes of 5-phenylpyrimidine-2-thiol, various coordination modes have been identified, including bridging between two or more metal centers. nih.gov These modes often involve the sulfur atom acting as a bridge (μ-S) while one or more nitrogen atoms from the pyrimidine ring coordinate to the metal centers. Common coordination modes observed for similar pyrimidine-thiolate ligands are summarized in the table below.

| Coordination Mode | Description |

| Monodentate S-coordination | The ligand binds to a single metal center through the sulfur atom. |

| Bidentate N,S-chelation | The ligand forms a chelate ring by coordinating to a single metal center through one nitrogen atom and the sulfur atom. |

| Bridging μ-S | The sulfur atom bridges two or more metal centers. |

| Bridging μ-N,S | The ligand bridges two metal centers, with the sulfur coordinating to one and a nitrogen atom to the other. |

| Bridging μ-N,N',S | The ligand bridges multiple metal centers through both nitrogen atoms and the sulfur atom. |

The ability of the thiol group to deprotonate and the pyrimidine nitrogen atoms to coordinate allows these ligands to act as versatile building blocks in the construction of polynuclear metal complexes. ajol.info

Synthesis with Transition Metals (e.g., Copper(I), Platinum)

The synthesis of metal complexes with phenylpyrimidine-thiol ligands is typically achieved through the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Copper(I) Complexes: The synthesis of copper(I) complexes with phenylpyrimidine-thiol ligands often involves the reaction of a copper(I) salt, such as CuI or CuBr, with the ligand. acs.org Solvothermal methods have been successfully employed to grow single crystals of these complexes. nih.gov For example, the reaction of 5-phenylpyrimidine-2-thiol with CuBr has been shown to yield hexanuclear and tetranuclear copper(I) clusters. nih.gov The stoichiometry of the reactants can influence the final structure of the complex. nih.gov

A general synthetic route can be represented as: n CuX + n L → [CunLnXn] (where L = phenylpyrimidine-thiol ligand, X = halide)

Platinum Complexes: Platinum(II) complexes of pyrimidine-thiol ligands have also been synthesized and characterized. nih.gov The synthesis often involves the reaction of a platinum(II) precursor, such as K₂PtCl₄ or a pre-synthesized platinum(II) complex, with the pyrimidine-thiol ligand. worktribe.com In some cases, a base is used to facilitate the deprotonation of the thiol group. researchgate.net The resulting complexes can exhibit square-planar geometry, which is characteristic of Pt(II) ions. ajol.info For instance, trans-platinum(II) complexes have been synthesized with pyrimidine-2-thiol (B7767146), where the thiolato ligand coordinates to the platinum center through the sulfur atom. nih.gov

A representative synthetic scheme is: [PtCl₂(PR₃)₂] + 2 HL → trans-[Pt(L)₂(PR₃)₂] + 2 HCl (where HL = pyrimidine-thiol ligand, PR₃ = phosphine (B1218219) ligand)

Structural Characterization of Coordination Compounds

The elucidation of the precise three-dimensional structure of these coordination compounds is crucial for understanding their properties. A combination of single-crystal X-ray crystallography and various spectroscopic techniques is typically employed for this purpose.

Single-Crystal X-ray Crystallography

For copper(I) complexes of related phenylpyrimidine-thiol ligands, X-ray diffraction studies have revealed the formation of intricate structures, such as 2D coordination polymers where [Cu₂I₂]n chains are linked by the pyrimidine-thiolate ligands. acs.org In dinuclear platinum(II) complexes with pyrimidine-thiolate bridges, X-ray crystallography has confirmed the presence of short Pt-Pt distances, suggesting metal-metal interactions. mit.edu

Table of Crystallographic Data for a Related Platinum(II) Complex:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| [Pt₂(bzq)₂(μ-L)₂] | Monoclinic | P2₁/n | 10.213 | 15.652 | 14.639 | 99.35 | mit.edu |

(L = 4-(trifluoromethyl)pyrimidine-2-thiolate, bzq = benzo[h]quinolinate)

Spectroscopic Probes of Coordination Environment

Various spectroscopic techniques provide valuable insights into the coordination environment of the metal ions in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination modes of the ligand. The C=S stretching vibration in the free ligand is expected to shift upon coordination to a metal center. Changes in the vibrational frequencies of the pyrimidine ring can also indicate the involvement of the nitrogen atoms in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Pt(II), NMR spectroscopy (¹H, ¹³C, and where applicable, ³¹P, ¹⁹⁵Pt) is a powerful tool for characterizing the structure in solution. Chemical shifts and coupling constants can provide information about the ligand environment and the geometry of the complex. nih.govajol.info

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes can reveal information about the electronic transitions within the molecule, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. In some platinum complexes, metal-metal-to-ligand charge transfer (MMLCT) transitions have been observed, indicating close proximity of the metal centers. mit.edu

Luminescence Spectroscopy: Some copper(I) and platinum(II) complexes of pyrimidine-thiol ligands exhibit luminescence. The emission properties, such as the emission wavelength and quantum yield, are sensitive to the coordination environment and can be used to probe the structure and dynamics of the complexes. researchgate.net

Catalytic Applications of Metal-Pyrimidine-Thiol Complexes

The unique structural features of metal-pyrimidine-thiol complexes make them promising candidates for applications in catalysis. The presence of both sulfur and nitrogen donor atoms can facilitate the binding of substrates and promote catalytic transformations.

While the catalytic applications of complexes derived specifically from this compound are not extensively documented, related complexes have shown significant catalytic activity. For instance, copper(I) complexes of 5-phenylpyrimidine-2-thiol have been reported to exhibit high photocatalytic activity in the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light irradiation. nih.gov The catalyst could be reused multiple times without a significant loss of efficiency. nih.gov

The catalytic activity of such complexes is often attributed to the ability of the metal center to undergo redox changes and the cooperative effect of the pyrimidine-thiol ligand in stabilizing different oxidation states of the metal. The modular nature of these ligands allows for the tuning of their electronic and steric properties, which in turn can influence the catalytic performance of the corresponding metal complexes. Further research in this area could lead to the development of novel and efficient catalysts for a range of organic transformations.

Photocatalytic Activity in Organic Transformations (e.g., Aerobic Oxidative Hydroxylation of Arylboronic Acids)

The coordination of phenylpyrimidine-thiol ligands to metal centers can yield complexes with significant photocatalytic capabilities. A notable example is found in copper(I) complexes incorporating a phenylpyrimidine-thiol ligand, which have demonstrated high efficiency in the aerobic oxidative hydroxylation of arylboronic acids to form phenols under visible light irradiation. rsc.orgdntb.gov.ua

Research into copper(I) 5-phenylpyrimidine-2-thiolate complexes has revealed their potent photocatalytic activity. rsc.org These complexes, when irradiated with visible light, effectively catalyze the conversion of various arylboronic acids into their corresponding phenol (B47542) derivatives. This transformation is significant as it utilizes molecular oxygen from the air as the oxidant, presenting a greener alternative to conventional methods that often require harsh or stoichiometric oxidizing agents. rsc.orgrsc.orgresearchgate.net The catalytic system is compatible with a range of functional groups on the arylboronic acid. rsc.org

In a series of experiments, several copper(I) 5-phenylpyrimidine-2-thiolate complexes were tested for their catalytic performance in the aerobic oxidative hydroxylation of phenylboronic acid. The results, summarized in the table below, indicate high yields of phenol across different complex structures.

| Catalyst (Complex) | Structure Type | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| [Cu₆(μ₃-5-phpymt)₆] (1) | Hexanuclear Cluster | 24 | 98 |

| [{(Cu₂Br)(μ-5-phpymtH)}(μ₃-5-phpymt)]₂ (2) | Tetranuclear Cluster | 24 | 98 |

| [Cu₄(μ₅-5-phpymt)₂(μ-Br)₂]n (3) | 2D Polymer | 24 | 97 |

| [{Cu₂(μ-5-phpymtH)(μ-5-phpymt)}(μ₃-I)]₂ (4) | Tetranuclear Cluster | 24 | 96 |

| [Cu₆I₂(μ₄-I)₂(μ₄-5-phpymt)₂]n (5) | 2D Polymer | 24 | 99 |

Notably, the catalyst [Cu₆I₂(μ₄-I)₂(μ₄-5-phpymt)₂]n demonstrated excellent reusability, maintaining its high catalytic efficiency over several cycles without significant degradation. rsc.org This highlights the stability and potential for practical application of these heterogeneous photocatalysts. rsc.orgrsc.org The high performance of these complexes is attributed to their unique optical and electronic properties derived from the coordination of the 5-phenylpyrimidine-2-thiol ligand to the copper(I) centers. rsc.orgdntb.gov.ua

Roles in Other Catalytic Processes

Beyond acting as ligands in photocatalytic systems, the thiol group within phenylpyrimidine-thiols and related thiol compounds allows them to participate in other catalytic processes in diverse ways. Their roles can range from catalytic inhibitors that control reaction selectivity to direct participants in bond-forming reactions.

One significant role for thiol compounds is in controlling the stereoselectivity of metal-catalyzed reactions. For instance, in the ruthenium-pincer complex-catalyzed semihydrogenation of alkynes, thiols can function as a catalytic "switch". nih.govchemrxiv.org In the absence of a thiol, the reaction proceeds to yield the (E)-alkene as the thermodynamically stable product. However, the introduction of a catalytic amount of a thiol can halt the reaction at the (Z)-alkene intermediate. nih.govchemrxiv.org Mechanistic studies suggest that the thiol impedes the Z to E isomerization step by forming stable ruthenium-thiolate complexes, which prevents the alkene product from re-associating with the metal center while still permitting the primary hydrogenation to occur. nih.gov This demonstrates a sophisticated use of the thiol group to modulate the catalytic cycle and control the reaction outcome.

The data below illustrates the effect of a thiol additive on the isomerization of (Z)-stilbene to (E)-stilbene, a key step in the semihydrogenation process.

| Thiol Additive | Concentration (mol%) | Time (h) | Conversion to (E)-stilbene (%) |

|---|---|---|---|

| None | 0 | 1 | 96 |

| N-acetylcysteamine (NACET) | 1 | 12 | <2 |

Furthermore, thiol compounds are crucial catalysts in the field of chemical biology, particularly in native chemical ligation (NCL). nih.gov NCL is a cornerstone method for the total synthesis of proteins, where two unprotected peptide segments are joined together. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. This process is often slow and requires a thiol catalyst to facilitate an in-situ transthioesterification. Substituted thiophenols have been identified as highly effective catalysts for this transformation, significantly accelerating the rate of ligation compared to uncatalyzed or traditionally catalyzed reactions. nih.gov The thiol catalyst exchanges with the less reactive peptide-thioalkyl ester to form a more reactive peptide-thioaryl ester, which then readily reacts with the N-terminal cysteine of the other peptide fragment to form the desired native peptide bond. nih.gov

Computational and Theoretical Investigations of 6 Phenylpyrimidine 4 Thiol and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a macromolecular target, such as a protein, thereby providing a model of its biological activity.

Studies have virtually screened 6-phenylpyrimidine-4-thiol analogs against a range of biomolecular targets, predicting their binding affinities and potential inhibitory roles. The free binding energy (ΔG), typically measured in kcal/mol, is a key metric, where a more negative value indicates a stronger, more stable interaction.

Dihydrofolate Reductase (DHFR): As a crucial enzyme in nucleotide synthesis, DHFR is a well-established target for antibacterial and anticancer agents. Docking studies on pyrimidine-2-thiol (B7767146) derivatives, which are structural analogs, have shown promising interactions with the DHFR active site. researchgate.netaip.org For instance, derivatives such as 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol demonstrated a free binding energy of -6.60 kcal/mol, which was more favorable than the known antibacterial drug trimethoprim (B1683648) (-1.44 kcal/mol) in the same study. researchgate.netaip.org These findings suggest that the pyrimidine-thiol scaffold can effectively mimic the natural substrate, inhibiting the enzyme. researchgate.netaip.org

Macrophage Migration Inhibitory Factor (MIF): MIF is a cytokine involved in inflammatory diseases and cancer. rcsb.orgnih.gov A notable analog, 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP), has been identified as a potent irreversible inhibitor of MIF. rcsb.orgresearchgate.net Computational screening was instrumental in identifying 4-IPP, which covalently modifies the catalytically active N-terminal proline residue of MIF. rcsb.org This covalent modification leads to the inactivation of MIF's biological functions. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and its dysregulation is linked to various cancers. rjsocmed.com Molecular docking has been employed to evaluate pyrimidine (B1678525) derivatives as potential EGFR inhibitors. mdpi.commdpi.com While specific data for this compound is limited, related pyrimidine-5-carbonitrile derivatives have shown strong binding affinities, with ΔG values ranging from -8.23 to -9.36 kcal/mol, comparable to the reference drug sorafenib (B1663141) (-8.70 kcal/mol). nih.gov

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies of pyrimidine-2-thiol derivatives have revealed their potential as COX inhibitors. wjarr.comwjarr.com One study showed that 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) had a more favorable stability score with COX-2 (-8.9 kcal/mol) compared to the common NSAID ibuprofen (B1674241) (-7.6 kcal/mol), suggesting it could be a more potent and selective COX-2 inhibitor. wjarr.comresearchgate.netsemanticscholar.org

| Analog Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | DHFR | -6.60 | Trimethoprim | -1.44 aip.org |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | DHFR | -6.39 | Trimethoprim | -1.44 aip.org |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | COX-2 | -8.9 | Ibuprofen | -7.6 wjarr.comresearchgate.net |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | COX-1 | -6.8 | Ibuprofen | -7.4 researchgate.net |

The stability of the ligand-target complex is governed by a network of specific molecular interactions.

Hydrogen Bonding: This is a critical interaction for the binding of pyrimidine derivatives. In docking studies with DHFR, pyrimidine analogs were found to form hydrogen bonds with key amino acid residues within the active site, mimicking the interactions of the natural substrate. aip.org Similarly, interactions with COX enzymes are also stabilized by hydrogen bonds. researchgate.net

Covalent Modification: A less common but highly effective mode of inhibition is covalent modification. The analog 4-iodo-6-phenylpyrimidine (4-IPP) acts as a suicide substrate for MIF, forming an irreversible covalent bond with the N-terminal proline residue. rcsb.org This covalent linkage permanently inactivates the enzyme, leading to a potent and lasting inhibitory effect. researchgate.net

Prediction of Binding Affinities and Orientations with Biomolecular Targets (e.g., Dihydrofolate Reductase (DHFR), Macrophage Migration Inhibitory Factor (MIF), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase (COX) enzymes)

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how the chemical structure of a compound influences its biological activity. These studies are vital for optimizing lead compounds into effective drugs.

Through the synthesis and evaluation of various analogs, key structural features of the this compound scaffold have been identified as critical for potency.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring at position 6 can significantly modulate activity. For pyrimidine-5-carbonitrile derivatives targeting VEGFR-2, electron-withdrawing groups at the para-position of a linked benzylidene moiety were found to be more active than those at the ortho-position. nih.gov Dichloro-substitution also showed varied effects based on the position. nih.gov

Modifications at the Thiol Group: The thiol group at position 4 (or position 2 in many studied analogs) is a key functional handle. Its conversion to thioether or other derivatives can enhance binding. For example, pyrimidine-thioacetamide hybrids showed enhanced binding to DHFR.

The Pyrimidine Core: The pyrimidine ring itself is a critical pharmacophore. SAR studies on analogs targeting cancer cells have shown that replacing the thiazole (B1198619) ring in some active compounds with a pyrimidine ring can maintain or, in some cases, improve activity. acs.orgnih.gov Fused pyrimidine systems have also shown potent antiproliferative effects. acs.org

Computational methods play a direct role in the rational design of new derivatives with improved properties.

In Silico Screening: Virtual screening of large chemical databases against a target's crystal structure can identify novel scaffolds that are predicted to bind effectively. This approach was used to identify the MIF inhibitor 4-IPP. rcsb.org

Combinatorial Optimization: Once a lead compound is identified, its structure can be optimized in silico. For the MIF inhibitor 4-IPP, a computational combinatorial optimization strategy identified four unique congeners with 10 to 20 times lower inhibitory concentrations than the parent compound. rcsb.org This process involves systematically modifying different parts of the molecule and re-evaluating the binding affinity to guide synthetic efforts toward more potent analogs.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then computationally linking them together to create a more potent lead compound. This has been applied in the design of various enzyme inhibitors based on heterocyclic scaffolds like pyrimidine.

Elucidation of Key Structural Features for Biological Potency

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules. scienceopen.com These calculations help explain experimental observations and predict the chemical behavior of new compounds. mdpi.com

For pyrimidine derivatives, DFT has been used to calculate several key parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. wjarr.comwjarr.com Studies on pyrimidine-2-thiol derivatives showed energy gaps ranging from 3.63 eV to 3.88 eV, which are lower than that of ibuprofen (6.03 eV), indicating higher reactivity. wjarr.com

Chemical Hardness and Softness: Chemical hardness (η) and softness (σ) are derived from the HOMO-LUMO energies and describe the molecule's resistance to change in its electron distribution. Softer molecules are generally more reactive. Pyrimidine derivatives were found to have lower hardness values (1.81 eV to 1.94 eV) compared to ibuprofen (3.02 eV), correlating with their higher reactivity. wjarr.comwjarr.com

Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons. Pyrimidine derivatives were found to be better electrophiles than ibuprofen, with higher electrophilicity index values, which can be crucial for their interaction with biological targets. wjarr.comwjarr.com

These theoretical calculations provide a fundamental understanding of the intrinsic properties of this compound and its analogs, complementing experimental data and guiding the design of molecules with desired biological activities. tandfonline.com

Elucidation of Electronic Structure and Energetics

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of this compound and its analogs. These investigations provide insights into the molecule's stability, reactivity, and potential for intramolecular charge transfer.

A key aspect of the electronic structure is the thione-thiol tautomerism. cdnsciencepub.com Quantum chemical calculations can determine the relative stability of these forms. For instance, in a study of 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one, the thione form was found to be slightly more stable than the thiol form. researchgate.net The solvent environment plays a crucial role, with polar solvents and self-association favoring the thione form, while the thiol form is more predominant in dilute solutions of nonpolar solvents. cdnsciencepub.com

The distribution of electron density is described by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In 6-amino-5-nitropyrimidine-4-thiol, the HOMO is localized on the amino and thiol groups, while the LUMO resides on the nitro-substituted pyrimidine ring. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. A smaller gap generally indicates higher reactivity. For some pyrimidine derivatives, this gap has been calculated to be in the range of 3.63 eV to 3.88 eV, suggesting a greater reactivity compared to standard compounds like ibuprofen. wjarr.com

Natural Bond Orbital (NBO) analysis further explains the stability of these compounds by quantifying intramolecular interactions and charge delocalization. acs.org For example, the stability of certain diaminopyrimidine sulfonate derivatives is attributed to their significant stabilization energy values derived from NBO analysis. acs.org

| Compound/Analog | Computational Method | Key Findings |

| 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one | B3LYP/6-31G(d,p) | Thione form slightly more stable than thiol form. researchgate.net |

| 6-Amino-5-nitropyrimidine-4-thiol | B3LYP/6-311++G(d,p) | HOMO localized on amino/thiol groups, LUMO on pyrimidine ring; HOMO-LUMO gap of 3.55 eV. |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | B3LYP/6-311++G(d,p) | Energy gap (∆E) of 3.63 eV, indicating higher reactivity than ibuprofen. wjarr.com |

| Diaminopyrimidine Sulfonate Derivatives | B3LYP/6-311G(d,p) | Molecular stability attributed to large NBO stabilization energies. acs.org |

Prediction of Spectroscopic Properties and Reaction Pathways

Theoretical calculations are a powerful tool for predicting spectroscopic properties and elucidating potential reaction pathways for this compound and its analogs. These predictions are vital for structural confirmation and understanding chemical reactivity.

Spectroscopic Properties:

Computational methods, particularly DFT, are used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. biointerfaceresearch.combohrium.com For instance, the calculated IR spectrum for a quinine-tetraphenylborate complex showed good agreement with experimental data, with the calculated OH stretching frequency at 3552 cm⁻¹ compared to the experimental value of 3487 cm⁻¹. mdpi.com Similarly, for 2-(heptylthio)pyrimidine-4,6-diamine, the calculated ¹³C NMR chemical shift for the carbon adjacent to the sulfur atom helped confirm the S-alkylation of the molecule. mdpi.com Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), which can reveal electronic transitions between molecular orbitals. mdpi.com For example, TD-DFT calculations on a quinine-tetraphenylborate complex identified three absorption bands corresponding to specific electronic transitions. mdpi.com

Reaction Pathways:

DFT calculations are also used to model reaction mechanisms and predict their feasibility. For 2-sulfonylpyrimidines, DFT studies indicated a two-step mechanism for protein arylation involving a stabilized Meisenheimer-Jackson complex intermediate. nih.gov The calculated activation energies (ΔG‡) suggested that the formation of this intermediate is the rate-determining step. nih.gov Computational studies can also predict the regioselectivity of reactions, such as amine coupling reactions, by calculating transition-state energy barriers. The mechanism for the formation of pyrazolo[3,4-d]pyrimidine derivatives has been investigated by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reaction intermediates, where the energy gap between these orbitals determines the favored reaction pathway. rsc.org

The table below presents examples of predicted spectroscopic data for related pyrimidine derivatives.

| Compound/Analog | Spectroscopic Property | Predicted Value (Computational) | Experimental Value |

| Quinine-tetraphenylborate complex | IR (OH stretch) | 3552 cm⁻¹ mdpi.com | 3487 cm⁻¹ mdpi.com |

| 2-(Heptylthio)pyrimidine-4,6-diamine | ¹³C NMR (N-CH₂) | ~43 ppm mdpi.com | Not specified |

| Quinine-tetraphenylborate complex | UV-Vis (λmax) | 408.9, 280.6, 182.5 nm mdpi.com | Not specified |

| 2-o-(m- and p-)chlorobenzylthio-6-methyl-5-piperidino-(or morpholino-) methyluracils | UV-Vis (λmax) | Not specified | 245–250 nm nih.gov |

In Silico Screening and Efficacy Prediction Methodologies

In silico screening and efficacy prediction have become indispensable tools in the discovery and development of new therapeutic agents, including analogs of this compound. These computational approaches allow for the rapid assessment of large chemical libraries, prioritizing compounds for synthesis and experimental testing. nih.gov

Virtual Screening:

Virtual screening involves the computational filtering of large compound databases to identify molecules with a high probability of binding to a specific biological target. nih.govbiotech-asia.org This can be either structure-based or ligand-based. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to perform molecular docking simulations. iosrjournals.orggithub.io In this process, the binding modes and affinities of potential ligands are estimated. For example, pyrimidine-coumarin hybrids were docked into the crystal structures of COX-1 and COX-2 enzymes to evaluate their potential as anti-inflammatory agents. iosrjournals.org Ligand-based approaches, on the other hand, rely on the knowledge of known active and inactive molecules to build predictive models. nih.gov

Efficacy Prediction Methodologies:

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method used to correlate the chemical structure of compounds with their biological activity. nih.govacs.org By developing mathematical models, QSAR can predict the efficacy of novel compounds. For instance, a QSAR model was developed for a series of pyrimidine-coumarin-triazole conjugates to predict their inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Another study used a QSAR model to design new pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. tandfonline.com

Pharmacophore modeling is another technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. tandfonline.com This model can then be used to screen databases for new compounds that fit the pharmacophore.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties or potential toxicity. iosrjournals.orgmdpi.com Various computational tools and web servers are available to predict these properties based on the chemical structure. dergipark.org.tr

The table below summarizes different in silico methodologies applied to pyrimidine derivatives.

| Methodology | Application | Example |

| Molecular Docking | Predicting binding modes and affinities. iosrjournals.org | Docking of pyrimidine-coumarin hybrids into COX-1 and COX-2 enzymes. iosrjournals.org |

| QSAR | Predicting biological activity based on chemical structure. nih.gov | Predicting anticancer activity of pyrimidine-coumarin-triazole conjugates. nih.gov |

| Pharmacophore Modeling | Identifying essential features for biological activity. tandfonline.com | Differentiating between active and inactive JAK3 inhibitors. tandfonline.com |

| ADMET Prediction | Assessing drug-likeness and potential toxicity. iosrjournals.org | Predicting toxicity of pyrimidine-coumarin derivatives using ProTox-II web server. iosrjournals.org |

Research Applications and Functional Properties of Phenylpyrimidine Thiols

Role as Synthetic Intermediates in Fine Chemical Synthesis

6-Phenylpyrimidine-4-thiol and its derivatives are recognized as important intermediates in the synthesis of a wide range of fine chemicals. chemimpex.com The presence of the pyrimidine (B1678525) ring, a core structure in essential biomolecules like nucleic acids, combined with the reactive thiol group, provides a scaffold for extensive chemical modification.

Precursors for Pharmaceutical Building Blocks

The pyrimidine framework is a fundamental component of numerous therapeutic agents. scispace.com Consequently, this compound serves as a crucial starting material for the creation of novel pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with a variety of therapeutic applications, including those targeting neurological disorders. chemimpex.comlookchem.com The synthesis of various pyrimidine derivatives has been shown to yield compounds with potential anticancer, anti-HIV, antibacterial, and antihypertensive properties, among others. scispace.com For instance, derivatives of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, a related compound, are explored for their anticonvulsant and other bioactive properties.

Intermediates in Agrochemical Development

In the field of agrochemicals, this compound and its analogs are utilized as precursors for developing new fungicides and herbicides. chemimpex.comlookchem.com The antimicrobial properties inherent in some pyrimidine-thiol structures can be harnessed to create products that protect crops from various diseases, thereby improving agricultural yield and quality. lookchem.comacs.org The development of resistance to existing commercial pyrimidine fungicides has driven research into new derivatives to ensure effective crop protection. acs.org

Development of Molecular Probes and Investigational Agents

The ability of phenylpyrimidine-thiols to interact with biological molecules has led to their use in the development of molecular probes and investigational agents to study and modulate cellular processes.

Modulators of Specific Molecular Targets and Pathways

Derivatives of phenylpyrimidine have been investigated for their ability to modulate a variety of molecular targets and signaling pathways implicated in disease.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity: A notable derivative, 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP), acts as a suicide substrate inhibitor of Macrophage Migration Inhibitory Factor (MIF), a protein involved in inflammatory diseases and cancer. researchgate.netnih.govplos.org By covalently binding to MIF, 4-IPP irreversibly inhibits its tautomerase activity and subsequent biological functions. researchgate.netd-nb.info This inhibition has been shown to reduce cell proliferation and migration in cancer cells. researchgate.net

Dihydrofolate Reductase (DHFR) Enzyme: The pyrimidine structure is a key component of inhibitors targeting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. mdpi.comnih.gov Phenylpyrimidine-thiol derivatives have been explored as potential DHFR inhibitors, which could have applications as anticancer and antimicrobial agents. mdpi.com For example, N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide has been suggested as a potential DHFR inhibitor. The inhibition of DHFR disrupts the folate metabolic pathway, leading to cell death. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): Certain pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. unipd.itrsc.orgnih.gov For instance, new pyrimidine-5-carbonitrile derivatives have shown significant EGFR inhibitory activity. rsc.org The binding of these compounds to the ATP pocket of EGFR can block its signaling and inhibit cancer cell growth. unipd.it

Cyclooxygenase (COX-1/2) Enzymes: The anti-inflammatory potential of pyrimidine derivatives has been linked to their ability to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response.

NF-κB Inflammatory Pathway: Phenylpyrimidine-thiols have been investigated for their ability to modulate the NF-κB inflammatory pathway, a critical regulator of the immune response.

Endoplasmic Reticulum Stress: Research has also explored the role of these compounds in modulating endoplasmic reticulum stress, a cellular stress response implicated in various diseases.

Mechanisms of Antimicrobial Action

Phenylpyrimidine-thiols have demonstrated a range of antimicrobial activities against various bacteria and fungi. imist.manih.gov While the precise mechanisms are diverse and depend on the specific derivative, they are generally thought to involve interference with essential cellular processes.

Interference with Cell Wall Synthesis: Some pyrimidine derivatives may exert their antimicrobial effect by disrupting the synthesis of the bacterial cell wall, a crucial protective layer.

Interference with Protein Synthesis: Another potential mechanism is the inhibition of protein synthesis, which is essential for microbial growth and survival. uio.no

The antimicrobial efficacy of these compounds has been demonstrated against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. researchgate.netimist.ma

Advanced Materials Research

The unique chemical properties of phenylpyrimidine-thiols also make them interesting candidates for materials science research. Their ability to form stable complexes with metal ions suggests potential applications in catalysis and coordination chemistry. chemimpex.com Furthermore, their distinct molecular structure, which allows for various modifications, can be leveraged to develop novel materials with specific electronic or antioxidant properties, making them useful for creating advanced sensors and other devices. chemimpex.comlookchem.com

Components in Advanced Sensors and Devices

Analytical Chemistry Applications

Derivatives of phenylpyrimidine-thiol serve as effective reagents in analytical methods designed for the detection of trace metals in environmental samples. chemimpex.com The presence of heavy metals in the environment, even at trace or ultratrace levels, is a significant concern due to their potential for diffusion and accumulation in aquatic systems and food chains. envchemgroup.com This poses a risk to human health, making the continuous monitoring of trace metals in water resources and other environmental compartments essential. envchemgroup.com

The compound 4-methyl-6-phenyl-pyrimidine-2-thiol, an isomer of the subject compound, is employed for this purpose, providing a reliable means for monitoring pollution levels. chemimpex.com The thiol group and the nitrogen atoms in the pyrimidine ring can act as binding sites, forming stable complexes with various metal ions. This complex-forming ability is the basis for its use in analytical detection. Techniques like stripping voltammetry have emerged as robust methods for trace metal analysis, valued for their high sensitivity, multi-element capability, and suitability for on-site measurements. envchemgroup.com The development of chemical reagents like phenylpyrimidine-thiols that can selectively bind to target metals is crucial for the efficacy of these analytical techniques.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 6-Phenylpyrimidine-4-thiol and its analogues, research is moving beyond traditional synthesis methods, which often involve hazardous reagents and solvents, towards greener alternatives. rasayanjournal.co.in

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical. rasayanjournal.co.in The synthesis of pyrimidine (B1678525) derivatives through MCRs is a well-established green technique that reduces waste and simplifies procedures. rasayanjournal.co.in

Catalyst-Driven Methods: The use of novel catalysts is pivotal for sustainable synthesis. For instance, magnetically separable MgFe2O4 nanoparticles have been successfully employed as a reusable and non-toxic catalyst for the synthesis of bis-pyrimidine thiols in refluxing ethanol (B145695), offering high yields and significantly reduced reaction times. imist.maimist.ma

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic synthesis are gaining traction as energy-efficient methods. rasayanjournal.co.inresearchgate.net These techniques can accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating. rasayanjournal.co.in For example, ultrasound irradiation has been used with a catalyst to produce pyrimidine analogues in excellent yields at room temperature. researchgate.net

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a key principle of green chemistry. rasayanjournal.co.in Research into water-based synthetic protocols for pyrimidinone derivatives has shown promise, with successful multi-component reactions providing good yields.

A comparative look at these emerging methodologies is presented below:

| Methodology | Key Advantages | Relevant Findings for Pyrimidine-Thiols |

| Multicomponent Reactions | High atom economy, reduced waste, simplified workup | Proven effective for various pyrimidine derivatives, offering a direct route to complex structures. rasayanjournal.co.in |

| Nanocatalysis (e.g., MgFe2O4) | Reusability, high efficiency, mild reaction conditions | Synthesis of (6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol) achieved with high yields (85-90%) and short reaction times. imist.maimist.ma |

| Microwave/Ultrasound | Reduced reaction time, increased yields, energy efficiency | Demonstrated for the synthesis of various pyrimidine derivatives, offering a greener alternative to conventional heating. rasayanjournal.co.inresearchgate.net |

| Green Solvents (e.g., Water) | Reduced environmental impact, increased safety | Water-based multi-component reactions are being developed for pyrimidinone synthesis. |

Advanced Mechanistic Investigations of Chemical and Biological Interactions

A deeper understanding of how this compound interacts with biological and chemical systems at a molecular level is crucial for its rational application. Future research is focused on elucidating these mechanisms through a combination of experimental and computational techniques.

The reactive thiol group is of particular interest. It can participate in thiol-disulfide exchange reactions, a dynamic covalent chemistry that is central to many biological processes and the design of stimulus-responsive materials. rsc.orgmdpi.com This exchange involves the reaction of a thiolate anion with a disulfide bond and is a key mechanism for the covalent attachment of thiomers (thiol-containing polymers) to biological substrates like mucus. mdpi.comnih.gov

From a biological standpoint, pyrimidine derivatives are known to interact with a range of molecular targets, including enzymes and receptors. tandfonline.com Advanced mechanistic studies are aimed at:

Identifying Specific Molecular Targets: Computational docking studies are increasingly used to predict the binding of pyrimidine-thiol derivatives to the active sites of enzymes. For example, in silico analyses have predicted that pyrimidine-thiol derivatives can act as inhibitors of enzymes like dihydrofolate reductase (DHFR) by mimicking the natural substrate. researchgate.net

Elucidating Binding Modes: Detailed structural analysis, often aided by techniques like X-ray crystallography and computational modeling, can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity and selectivity of these compounds for their biological targets. researchgate.net For instance, the covalent modification of the catalytic Pro-1 residue of the Macrophage Migration Inhibitory Factor (MIF) by 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP), an analogue, has been identified as its mechanism of inhibition. nih.govresearchgate.net

Understanding Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build detailed SAR models. rsc.org This knowledge is invaluable for designing more potent and selective compounds.

Rational Design and Development of Functional Materials with Tunable Properties

The unique electronic and structural characteristics of the this compound scaffold make it an attractive building block for novel functional materials. The field is moving towards the rational design of materials where properties can be precisely controlled.

A key focus is on optoelectronic applications. Pyrimidine derivatives are known to form part of molecules with interesting photophysical properties, such as dual-state emission luminogens (DSEgens), which are highly fluorescent in both solution and solid states. rsc.org The π-deficient pyrimidine ring, when combined with electron-rich or highly conjugated substituents, can lead to strong fluorescence based on intramolecular charge transfer. acs.org The photoluminescent properties, including absorption/emission wavelengths and quantum yields, can be tuned by varying the substituents on the pyrimidine ring. rsc.orgacs.org

The thiol group offers an additional dimension for material design. It can be used to:

Create Self-Assembling Systems: Thiol-disulfide exchange reactions can be used to create dynamic, self-assembling, and stimulus-responsive soft materials. mdpi.comresearchgate.net This could involve the formation of hydrogels or nanogels that respond to redox stimuli. rsc.org

Anchor to Surfaces: The thiol group can form strong bonds with metal surfaces, allowing for the creation of self-assembled monolayers with specific functionalities.

Develop Responsive Polymers: Incorporation of the pyrimidine-thiol moiety into polymer chains can lead to materials that change their properties in response to external stimuli like pH or the presence of specific chemicals. rsc.org

| Material Application | Design Principle | Tunable Property |

| Luminescent Materials | Intramolecular Charge Transfer (ICT) via substituent modification. | Emission Wavelength, Quantum Yield, Stokes Shift. acs.orgnih.gov |

| Stimulus-Responsive Polymers | Incorporating thiol/disulfide linkages for redox-responsive cleavage/formation. | Drug release, Gelation, Reversible Conjugation. rsc.orgmdpi.com |

| Sensors | Functionalization with specific recognition units. | Selective detection of ions or biomolecules. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov For a scaffold like this compound, these computational tools offer a powerful approach to accelerate the design and optimization of new derivatives with desired properties.

Future research will increasingly leverage AI and ML in several key areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.netresearchgate.net By training models on existing data for pyrimidine derivatives, researchers can predict the activity of new, unsynthesized compounds, saving significant time and resources. researchgate.netresearchgate.net For example, 3D-QSAR models have been successfully developed for phenylpyrimidine derivatives to predict their inhibitory activity against Janus kinase 3 (JAK3). researchgate.net

Virtual Screening and Hit Identification: AI-powered platforms can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov Deep learning models, for instance, can identify novel bioactive scaffolds even for targets with no previously known ligands. nih.gov This approach can rapidly identify promising starting points for the development of new drugs based on the this compound core.

Generative Chemistry: Generative AI models can design entirely new molecules with optimized properties. nih.gov By providing the model with desired parameters (e.g., high binding affinity for a target, favorable ADMET properties), it can generate novel chemical structures based on the pyrimidine-thiol scaffold that have a high probability of success.

ADMET Prediction: A significant hurdle in drug development is ensuring a compound has the right Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. ML models can be trained to predict these properties early in the design phase, helping to eliminate compounds likely to fail later in development. researchgate.net

The integration of these computational approaches promises a new era of data-driven design, enabling the rapid and efficient discovery of next-generation compounds derived from this compound for a wide range of applications. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-Phenylpyrimidine-4-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted pyrimidine precursors and thiolating agents. For example, tandem aza-Michael addition/nucleophilic addition/aromatization reactions using divinyl ketones and thiourea derivatives have been reported for analogous pyrimidine-thiols . Key factors affecting yield include: